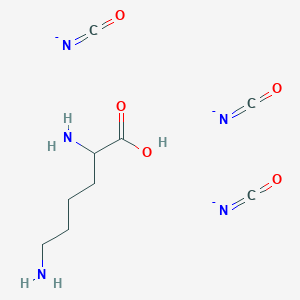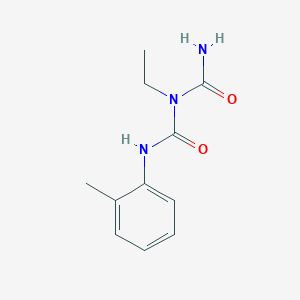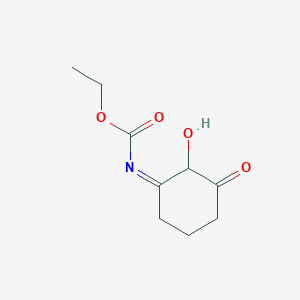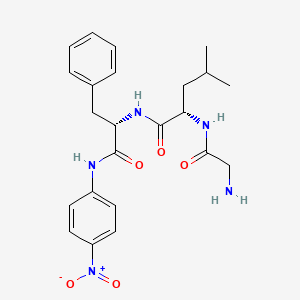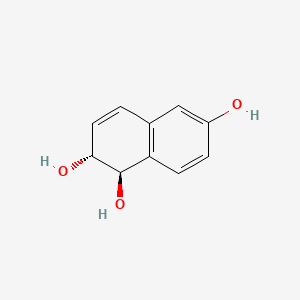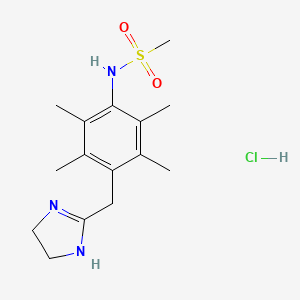
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound features an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Imidazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetramethylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with imidazoline receptors, while the methanesulfonamide group may influence enzyme activity or protein interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Imidazolines: Compounds with an imidazoline ring structure.
Sulfonamides: Compounds containing a sulfonamide group.
Uniqueness
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is unique due to its combination of an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
72649-57-1 |
|---|---|
分子式 |
C15H24ClN3O2S |
分子量 |
345.9 g/mol |
IUPAC 名称 |
N-[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,5,6-tetramethylphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O2S.ClH/c1-9-11(3)15(18-21(5,19)20)12(4)10(2)13(9)8-14-16-6-7-17-14;/h18H,6-8H2,1-5H3,(H,16,17);1H |
InChI 键 |
NOOCBCOVHBPFQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)NS(=O)(=O)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
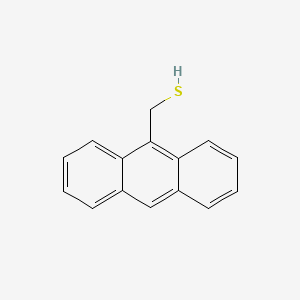
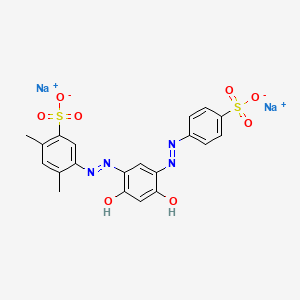
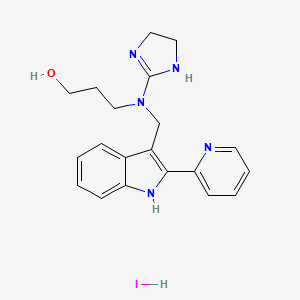
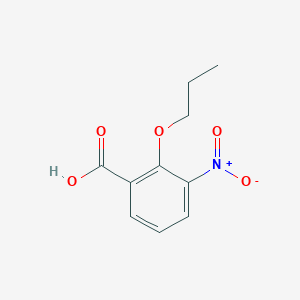
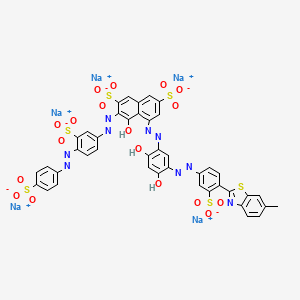

![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
